molecular formula C12H10ClNO2 B5865887 N-(2-chlorophenyl)-2-methylfuran-3-carboxamide

N-(2-chlorophenyl)-2-methylfuran-3-carboxamide

Cat. No.: B5865887
M. Wt: 235.66 g/mol
InChI Key: RXTRPZGYMRBVBY-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-methylfuran-3-carboxamide: is an organic compound that belongs to the class of furan carboxamides It is characterized by the presence of a furan ring substituted with a 2-chlorophenyl group and a carboxamide group

Properties

IUPAC Name

N-(2-chlorophenyl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-8-9(6-7-16-8)12(15)14-11-5-3-2-4-10(11)13/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTRPZGYMRBVBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-2-methylfuran-3-carboxamide typically involves the reaction of 2-methylfuran-3-carboxylic acid with 2-chloroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-chlorophenyl)-2-methylfuran-3-carboxamide can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group, resulting in the formation of N-(2-chlorophenyl)-2-methylfuran-3-amine.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products:

    Oxidation: Formation of 2-methylfuran-3-carboxylic acid derivatives.

    Reduction: Formation of N-(2-chlorophenyl)-2-methylfuran-3-amine.

    Substitution: Formation of substituted furan derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry: N-(2-chlorophenyl)-2-methylfuran-3-carboxamide is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.

Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers investigate its efficacy and safety as a lead compound for the development of new pharmaceuticals targeting various diseases.

Industry: this compound finds applications in the production of specialty chemicals and intermediates. Its derivatives may be used in the manufacture of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-(2-chlorophenyl)-2-methylfuran-3-amine
  • 2-chloro-N-(2-chlorophenyl)nicotinamide
  • (2-chlorophenyl)thiourea

Comparison: N-(2-chlorophenyl)-2-methylfuran-3-carboxamide is unique due to its furan ring structure combined with a carboxamide group. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of the furan ring may enhance its reactivity and potential bioactivity, distinguishing it from other chlorophenyl derivatives.

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